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Compound of Interest

Compound Name: Epelsiban

Cat. No.: B1671370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Epelsiban is a potent and selective, orally bioavailable non-peptide antagonist of the oxytocin

receptor. Developed initially by GlaxoSmithKline, it has been investigated for various

therapeutic applications, including the treatment of premature ejaculation and adenomyosis.

This technical guide provides a comprehensive overview of Epelsiban's chemical structure,

physicochemical and pharmacological properties, and detailed methodologies for its synthesis

and key experimental evaluations. This document is intended to serve as a valuable resource

for researchers and professionals engaged in the study and development of oxytocin receptor

modulators.

Chemical Structure and Identifiers
Epelsiban is a cyclic dipeptide derivative with a complex stereochemistry that is crucial for its

high-affinity binding to the oxytocin receptor.

Table 1: Chemical Identifiers for Epelsiban

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1671370?utm_src=pdf-interest
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

(3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-

(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-

oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-

dione[1]

CAS Number 872599-83-2[1]

Molecular Formula C₃₀H₃₈N₄O₄[1]

SMILES

CC--INVALID-LINK--[C@@H]1C(=O)N--

INVALID-LINK--

C)C)C(=O)N3CCOCC3">C@@HC4CC5=CC=C

C=C5C4[1]

InChI

InChI=1S/C30H38N4O4/c1-5-18(2)26-28(35)32-

25(23-16-21-8-6-7-9-22(21)17-

23)29(36)34(26)27(24-11-10-19(3)31-

20(24)4)30(37)33-12-14-38-15-13-33/h6-

11,18,23,25-27H,5,12-17H2,1-4H3,

(H,32,35)/t18-,25+,26+,27+/m0/s1[2]

Physicochemical and Pharmacological Properties
Epelsiban was designed for oral bioavailability and high selectivity, distinguishing it from earlier

peptide-based oxytocin antagonists.

Table 2: Physicochemical and Pharmacokinetic Properties of Epelsiban
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Property Value

Molar Mass 518.658 g·mol⁻¹[1]

Appearance Solid at room temperature.

Aqueous Solubility (as besylate salt) 33 mg/mL[1]

Oral Bioavailability (in rat) 55%[1]

Cytochrome P450 (CYP) Inhibition
No significant inhibition (IC₅₀ > 100µM) of

CYP1A2, 2C9, 2C19, 2D6, and 3A4.[1]

Table 3: Pharmacological Properties of Epelsiban

Parameter Value Species/System

Mechanism of Action
Selective Oxytocin Receptor

Antagonist[1]

Binding Affinity (Ki) 0.13 nM[1] Human Oxytocin Receptor

pKi 9.9[3] Human Oxytocin Receptor

Selectivity over Vasopressin

Receptors

>50,000-fold over V1a,

>63,000-fold over V1b,

>31,000-fold over V2[1]

Human

IC₅₀ 192 nM[3] Rat Oxytocin Receptor

Mechanism of Action and Signaling Pathway
Epelsiban exerts its pharmacological effect by competitively inhibiting the binding of oxytocin

to its G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to the

Gq/11 alpha subunit. Upon activation by oxytocin, this initiates a signaling cascade that leads

to an increase in intracellular calcium and subsequent physiological responses, such as

smooth muscle contraction. Epelsiban blocks the initiation of this cascade.
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Caption: Oxytocin Receptor Signaling Pathway and Point of Epelsiban Antagonism.

Experimental Protocols
This section details the methodologies for the synthesis of Epelsiban and for key in vitro and in

vivo assays used to characterize its pharmacological profile.

Synthesis of Epelsiban
The synthesis of Epelsiban is achieved through a multi-step process, commencing with a Ugi

four-component reaction (U-4CR) to form a linear peptide precursor, followed by deprotection

and subsequent cyclization to yield the final diketopiperazine structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1671370?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/product/b1671370?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ugi Four-Component Reaction

N-Cbz-R-indanylglycine

Linear Peptide Intermediate

D-alloisoleucine methyl ester 2,6-dimethylpyridine-3-carboxaldehyde 2-benzyloxyphenylisonitrile

Hydrogenolysis (Deprotection)

Intramolecular Cyclization

Epelsiban

Click to download full resolution via product page

Caption: General Synthetic Workflow for Epelsiban.

Protocol:

Ugi Four-Component Reaction:

Reactants: Equimolar amounts of N-Cbz-R-indanylglycine, D-alloisoleucine methyl ester

hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile are

combined.

Solvent: A polar protic solvent such as methanol is typically used.

Conditions: The reaction mixture is stirred at room temperature until completion, which can

be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass
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spectrometry (LC-MS).

Work-up: The solvent is removed under reduced pressure, and the resulting crude linear

peptide is purified using column chromatography.

Deprotection and Cyclization:

Hydrogenolysis: The purified linear peptide is dissolved in a suitable solvent (e.g.,

methanol or ethanol) and subjected to catalytic hydrogenation (e.g., using palladium on

carbon) to remove the Cbz and benzyl protecting groups.

Cyclization: Following deprotection, the intramolecular cyclization to form the

diketopiperazine ring can be induced by heating the reaction mixture.

Purification: The final product, Epelsiban, is purified by recrystallization or column

chromatography to yield a highly pure compound.

Radioligand Binding Assay for Oxytocin Receptor
Affinity
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of

Epelsiban for the human oxytocin receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human oxytocin receptor

(e.g., CHO-K1 or HEK293 cells).

Radioligand: [³H]-Oxytocin.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Test Compound: Epelsiban, serially diluted.

Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).
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96-well microplates and a cell harvester.

Scintillation counter.

Protocol:

Assay Setup: In a 96-well plate, add assay buffer, the serially diluted Epelsiban (or vehicle

for total binding, or unlabeled oxytocin for non-specific binding), and a fixed concentration of

[³H]-Oxytocin (typically at its Kd concentration).

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each

well. Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes)

to reach equilibrium.

Termination: Terminate the assay by rapid filtration through a glass fiber filter plate using a

cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound

radioligand.

Detection: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each

well using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the log concentration of

Epelsiban to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff

equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of

Epelsiban in rats following oral administration.

Animals:

Male Sprague-Dawley rats (or other appropriate strain), typically weighing 200-250g.

Procedure:
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Dosing: Administer Epelsiban orally (p.o.) via gavage at a predetermined dose. A vehicle

control group should also be included.

Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannulation) at

multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Preparation: Process the blood samples to obtain plasma, which is then stored

frozen until analysis.

Bioanalysis: Quantify the concentration of Epelsiban in the plasma samples using a

validated LC-MS/MS method.

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such

as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area

under the curve), and oral bioavailability (by comparing with data from intravenous

administration).

Cytochrome P450 Inhibition Assay
This in vitro assay assesses the potential of Epelsiban to inhibit the major human cytochrome

P450 enzymes.

Materials:

Human liver microsomes.

A panel of specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, bupropion

for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for

CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

NADPH regenerating system.

Epelsiban, serially diluted.

Known specific inhibitors for each CYP isoform as positive controls.

LC-MS/MS system for metabolite quantification.
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Protocol:

Incubation: In a 96-well plate, pre-incubate human liver microsomes with the serially diluted

Epelsiban or a known inhibitor at 37°C.

Reaction Initiation: Add the specific CYP probe substrate and the NADPH regenerating

system to initiate the metabolic reaction.

Termination: After a defined incubation time, terminate the reaction by adding a stop solution

(e.g., acetonitrile).

Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant by LC-

MS/MS to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis: Determine the percentage of inhibition of metabolite formation at each

concentration of Epelsiban compared to the vehicle control. Calculate the IC₅₀ value, which

is the concentration of Epelsiban that causes 50% inhibition of the enzyme activity.

Conclusion
Epelsiban is a well-characterized, potent, and selective oxytocin receptor antagonist with

favorable oral pharmacokinetic properties. The information and protocols provided in this guide

offer a comprehensive technical resource for scientists and researchers working on the

development of oxytocin receptor modulators. The detailed methodologies for its synthesis and

characterization can serve as a foundation for further investigation and development in this

therapeutic area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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